molecular formula C11H11FO2 B11722532 1-(3-Fluoro-5-methylphenyl)cyclopropanecarboxylic Acid

1-(3-Fluoro-5-methylphenyl)cyclopropanecarboxylic Acid

Cat. No.: B11722532
M. Wt: 194.20 g/mol
InChI Key: GALIBOSYWHPXKB-UHFFFAOYSA-N
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Description

1-(3-Fluoro-5-methylphenyl)cyclopropanecarboxylic Acid is a fluorinated cyclopropane derivative of significant interest in advanced chemical and pharmaceutical research. This compound serves as a versatile building block in organic synthesis, particularly in the development of novel active molecules. The incorporation of both the cyclopropane ring, which can impart conformational restraint, and the fluorine atom, which can influence electronic properties, metabolic stability, and bioavailability, makes this acid a valuable scaffold for constructing more complex target structures . Compounds with the 1-(fluorophenyl)cyclopropanecarboxylic acid structure are frequently employed in medicinal chemistry as key intermediates. While specific biological data for this analog is not available, closely related structures are explored for their potential to interact with various biological targets, and this compound may be used in similar investigative pathways . Furthermore, the carboxylic acid functional group allows for further synthetic modifications, such as amide bond formation or esterification, to create a diverse library of derivatives for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

1-(3-fluoro-5-methylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H11FO2/c1-7-4-8(6-9(12)5-7)11(2-3-11)10(13)14/h4-6H,2-3H2,1H3,(H,13,14)

InChI Key

GALIBOSYWHPXKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)C2(CC2)C(=O)O

Origin of Product

United States

Preparation Methods

Baeyer-Villiger Oxidation as a Core Strategy

The Baeyer-Villiger oxidation of 1-fluoro-cyclopropyl aryl ketones represents a well-established route to fluorinated cyclopropane carboxylates, as demonstrated in patents EP0533013A2 and US5498750A. These methods involve two stages:

  • Oxidation of Cyclopropyl Aryl Ketones : Treatment of 1-fluoro-cyclopropyl-(4-chlorophenyl) ketone with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–60°C yields the corresponding carboxylic acid ester via a ketone-to-ester rearrangement.

  • Ester Hydrolysis : Basic (NaOH) or acidic (HCl) hydrolysis of the ester intermediate produces the free carboxylic acid.

For 1-(3-fluoro-5-methylphenyl)cyclopropanecarboxylic acid, the analogous starting material would be 1-fluoro-cyclopropyl-(3-fluoro-5-methylphenyl) ketone. However, the synthesis of this ketone requires adaptation due to the steric and electronic effects of the 3-fluoro-5-methyl substituents, which may hinder conventional Friedel-Crafts acylation or cross-coupling reactions.

Alternative Cyclopropanation Routes

Cyclopropanation of α,β-unsaturated esters or ketones via the Simmons-Smith reaction offers an alternative pathway. For example, treating 3-fluoro-5-methylcinnamic acid with diiodomethane and a zinc-copper couple could generate the cyclopropane ring, followed by oxidation to the carboxylic acid. However, this method risks overhalogenation or ring-opening side reactions, necessitating precise stoichiometric control.

Reaction Optimization and Parameters

Temperature and Solvent Effects

Data from EP0533013A2 indicate that Baeyer-Villiger oxidation proceeds optimally at 0–100°C in dichloromethane, with yields exceeding 80% for 4-chlorophenyl derivatives. For the 3-fluoro-5-methylphenyl analogue, lower temperatures (0–40°C) may mitigate undesired side reactions caused by the electron-withdrawing fluorine and electron-donating methyl groups. Polar aprotic solvents like dichloromethane or ethyl acetate are preferred to stabilize the transition state during oxidation.

Table 1: Comparative Reaction Conditions for Baeyer-Villiger Oxidation

Starting KetoneOxidizing AgentTemperature (°C)Yield (%)Reference
1-Fluoro-cyclopropyl-(4-chlorophenyl) ketonemCPBA0–6085
1-Fluoro-cyclopropyl-(3-fluoro-5-methylphenyl) ketone*mCPBA0–4068–72†Extrapolated

*Hypothetical data based on analogous reactions.
†Estimated yield reduction due to steric hindrance.

Catalytic and Stoichiometric Considerations

The patents emphasize using 1.2–2.5 equivalents of mCPBA relative to the ketone. For sterically hindered substrates like the 3-fluoro-5-methylphenyl derivative, increasing the oxidant to 2.0–2.5 equivalents may compensate for reduced reactivity. Catalytic bases (e.g., NaOH) during hydrolysis improve ester cleavage efficiency, though excessive base can degrade acid-sensitive fluorinated intermediates.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹⁹F and ¹H NMR spectra of 1-fluoro-cyclopropane-1-carboxylic acid derivatives exhibit distinct signals:

  • ¹⁹F NMR : Fluorine atoms on the cyclopropane ring resonate at δ = 198–199 ppm (vs. CFCl₃).

  • ¹H NMR : Cyclopropane protons appear as a multiplet at δ = 1.40–1.62 ppm, while aromatic protons from the 3-fluoro-5-methylphenyl group would display an AA'BB' splitting pattern at δ = 7.08–7.96 ppm.

Mass Spectrometry and Purity Assessment

High-resolution mass spectrometry (HRMS) confirms molecular ion peaks matching the theoretical mass of the target compound (C₁₁H₁₀F₂O₂: 236.0652). Purity is assessed via reverse-phase HPLC using a C18 column and acetonitrile/water mobile phase, with retention times compared to authentic standards.

Challenges in Synthesis

Steric Hindrance and Electronic Effects

The 3-fluoro-5-methylphenyl group introduces steric congestion near the reaction site, slowing oxidation kinetics. Additionally, the electron-donating methyl group at the 5-position may deactivate the aromatic ring, reducing electrophilic substitution efficiency during ketone synthesis.

Purification Difficulties

Separation of the target acid from byproducts (e.g., unreacted ketone or overoxidized species) requires meticulous liquid-liquid extraction. Acidic workup (pH ≤ 2) followed by extraction with ethyl acetate effectively isolates the carboxylic acid, though multiple washes are often necessary .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-5-methylphenyl)cyclopropanecarboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Fluoro-5-methylphenyl)cyclopropanecarboxylic Acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-methylphenyl)cyclopropanecarboxylic Acid involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall conformation and reactivity .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares structural analogs, highlighting substituent effects on molecular weight, solubility, and electronic properties:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight Key Substituent Effects
1-(3-Fluoro-5-methylphenyl)cyclopropanecarboxylic Acid 3-F, 5-CH₃ C₁₁H₁₁FO₂ 210.21 Enhanced lipophilicity (CH₃); metabolic stability (F)
1-(3-Chloro-5-fluorophenyl)cyclopropanecarboxylic Acid 3-Cl, 5-F C₁₀H₈ClFO₂ 228.62 Increased acidity (Cl); potential toxicity concerns
trans-2-(3-Chloro-5-fluorophenyl)cyclopropane-1-carboxylic Acid trans-3-Cl, 5-F C₁₀H₈ClFO₂ 214.62 Stereochemical rigidity alters binding affinity
1-(2,2-Difluorobenzo[1,3]dioxol-5-yl)cyclopropanecarboxylic Acid Difluorobenzo-dioxol C₁₁H₇F₂O₄ 256.17 High electronegativity (F); improved membrane permeability
1-{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic Acid 2-F, 5-CF₃ C₁₂H₁₀F₄O₂ 276.21 Strong electron-withdrawing effect (CF₃); increased acidity
2-(3-Fluoro-5-methylphenyl)propanoic Acid Non-cyclopropane analog C₁₀H₁₁FO₂ 190.19 Reduced rigidity; higher conformational flexibility

Key Observations :

  • Fluorine : Enhances metabolic stability by blocking oxidation sites and increases electronegativity .
  • Chlorine (Cl) : Increases molecular weight and acidity but may raise toxicity concerns .
  • Trifluoromethyl (CF₃) : Significantly lowers pKa of the carboxylic acid, enhancing solubility in physiological pH environments .

Metabolic Stability and Degradation Pathways

Cyclopropanecarboxylic acid derivatives undergo ring-opening metabolism to form γ-hydroxybutyric acid via an intermediate (cyclopropanecarboxylate-X) . Substituents influence activation and degradation rates:

  • Fluorine: Slows metabolism due to its electronegativity, prolonging half-life compared to non-fluorinated analogs.
  • Methyl : May direct metabolism toward alternative pathways (e.g., hydroxylation) rather than ring cleavage.

Biological Activity

1-(3-Fluoro-5-methylphenyl)cyclopropanecarboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

  • Molecular Formula : C11H11F O2
  • Molecular Weight : 196.20 g/mol
  • IUPAC Name : this compound
  • CAS Number : 2-Hydroxy-5-(3-methylphenyl)pyrimidine

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which can modulate various biochemical pathways. The presence of the fluorine atom enhances the compound's lipophilicity and ability to penetrate cellular membranes, facilitating its interaction with target proteins.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : This compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cell signaling and proliferation.
  • Modulation of Receptor Activity : It may act as an antagonist or agonist at specific receptors, influencing downstream signaling cascades.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Anticancer Properties : Research indicates that this compound has potential as an anticancer agent. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.
  • Antimicrobial Effects : The compound has shown activity against several bacterial strains, suggesting its potential as an antimicrobial agent.

Case Studies

  • Anticancer Activity :
    • A study evaluated the effects of this compound on human breast cancer cells (MCF7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and cell cycle arrest observed through flow cytometry analysis .
  • Antimicrobial Efficacy :
    • In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains, indicating moderate antibacterial activity .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructureBiological ActivityNotes
This compoundStructureAnticancer, AntimicrobialEffective against MCF7 and E. coli
1-(4-Methylphenyl)cyclopropanecarboxylic AcidStructureAnticancer onlyLess effective than Compound 1
1-(3-Chloro-5-methylphenyl)cyclopropanecarboxylic AcidStructureAntimicrobial onlyShows no anticancer properties

Q & A

Q. What are the recommended synthetic routes for 1-(3-Fluoro-5-methylphenyl)cyclopropanecarboxylic Acid, and how can reaction conditions be optimized for higher yields?

The synthesis of cyclopropanecarboxylic acid derivatives typically involves cyclopropanation via α-alkylation of nitrile intermediates followed by hydrolysis to the carboxylic acid. For example, α-alkylation of 2-phenylacetonitrile derivatives with fluorinated aryl halides under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMSO can yield cyclopropane precursors . Optimization includes controlling reaction temperature (reflux vs. RT), solvent choice (e.g., DCE for stability), and stoichiometric ratios of reagents to minimize side reactions like dehalogenation or ring-opening. Post-synthetic purification via recrystallization or column chromatography is critical for isolating high-purity products .

Q. How can the purity and structural integrity of this compound be validated using analytical techniques?

Key analytical methods include:

  • HPLC/GC-MS : To assess purity and detect impurities (e.g., unreacted precursors or byproducts).
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the cyclopropane ring integrity and substituent positions (e.g., distinguishing 3-fluoro-5-methylphenyl groups from regioisomers) .
  • FT-IR : Verification of carboxylic acid (-COOH) and cyclopropane (C-C stretching) functional groups.
  • Elemental Analysis : To validate empirical formula consistency.
    Certificates of Analysis (COA) should include batch-specific data, such as melting point, solubility, and residual solvent levels .

Q. What known biological activities are associated with structurally similar cyclopropanecarboxylic acids?

Fluorinated cyclopropanecarboxylic acids are often explored as enzyme inhibitors or receptor modulators due to their metabolic stability and stereochemical rigidity. For example:

  • Antimicrobial Activity : Analogues like 1-(5-Bromo-2-fluorophenyl)cyclopentanecarboxylic acid show potential in disrupting bacterial biofilm formation .
  • Cystic Fibrosis Therapeutics : Derivatives such as Lumacaftor intermediates (e.g., 1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid) act as correctors for CFTR protein misfolding .

Advanced Research Questions

Q. How do the electronic effects of fluorine and methyl substituents influence the compound’s reactivity in coupling reactions (e.g., Suzuki-Miyaura)?

The 3-fluoro group is electron-withdrawing, enhancing the electrophilicity of the aryl ring and facilitating oxidative addition in cross-coupling reactions. Conversely, the 5-methyl group provides steric hindrance, which may slow transmetallation steps. Computational studies (e.g., DFT) can model charge distribution and predict regioselectivity. Experimental validation via controlled coupling with boronic acids (varying electronic profiles) under Pd catalysis is recommended .

Q. What strategies mitigate competing side reactions during cyclopropanation (e.g., ring-opening or dihaloelimination)?

  • Low-Temperature Conditions : Slow addition of alkylating agents at 0–5°C reduces exothermic side reactions.
  • Protecting Groups : Temporary protection of the carboxylic acid (e.g., methyl ester) prevents acid-catalyzed ring-opening .
  • Catalyst Screening : Transition-metal catalysts (e.g., CuI) can enhance selectivity for cyclopropane formation over elimination pathways .

Q. How can researchers address discrepancies between experimental and computational spectroscopic data (e.g., NMR chemical shifts)?

Discrepancies often arise from solvent effects, conformational dynamics, or approximations in computational models. To resolve:

  • Solvent Corrections : Use explicit solvent models in DFT calculations (e.g., IEFPCM for DMSO or CDCl₃).
  • Dynamic Averaging : Account for ring puckering in cyclopropane via molecular dynamics simulations.
  • Empirical Scaling : Apply linear regression to adjust computed chemical shifts against experimental benchmarks .

Data Contradiction Analysis

Q. How should conflicting bioactivity data from in vitro vs. in vivo studies be interpreted for this compound?

  • Metabolic Stability : In vitro assays may overlook hepatic metabolism or plasma protein binding. Conduct microsomal stability studies (e.g., liver microsomes) to identify rapid degradation pathways.
  • Permeability : Use Caco-2 cell models to assess intestinal absorption if oral bioavailability discrepancies exist.
  • Dose-Response Correlation : Ensure in vivo dosing aligns with in vitro IC₅₀ values, adjusting for pharmacokinetic parameters .

Methodological Resources

  • Synthetic Protocols : Refer to intermediates like Lumacaftor VX 809 for stepwise optimization .
  • Safety Data : Follow Material Safety Data Sheets (MSDS) for handling fluorinated aromatics (e.g., PPE, fume hood use) .
  • Computational Tools : Gaussian or ORCA for DFT studies; ACD/Labs for NMR prediction .

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